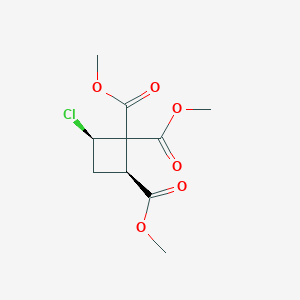
trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate is an organic compound characterized by its unique structural features, including a cyclobutane ring substituted with a chlorine atom and three carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated cyclobutane derivative with trimethyl orthoformate in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired tricarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl (2S,4R)-4-methylcyclobutane-1,1,2-tricarboxylate
- Trimethyl (2S,4R)-4-bromocyclobutane-1,1,2-tricarboxylate
- Trimethyl (2S,4R)-4-fluorocyclobutane-1,1,2-tricarboxylate
Uniqueness
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds with different substituents, such as methyl, bromine, or fluorine.
Propriétés
Numéro CAS |
64374-68-1 |
|---|---|
Formule moléculaire |
C10H13ClO6 |
Poids moléculaire |
264.66 g/mol |
Nom IUPAC |
trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C10H13ClO6/c1-15-7(12)5-4-6(11)10(5,8(13)16-2)9(14)17-3/h5-6H,4H2,1-3H3/t5-,6-/m1/s1 |
Clé InChI |
UMRVUCXZEZTPBF-PHDIDXHHSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@H](C1(C(=O)OC)C(=O)OC)Cl |
SMILES canonique |
COC(=O)C1CC(C1(C(=O)OC)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)

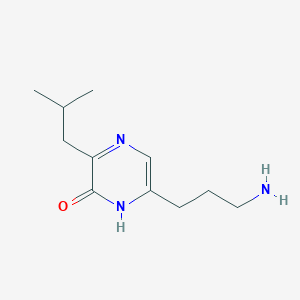
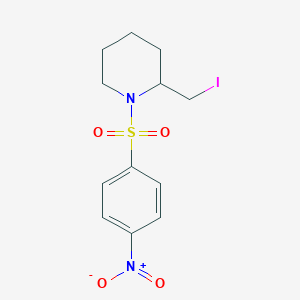

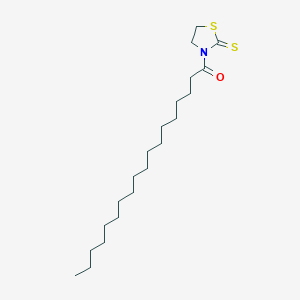

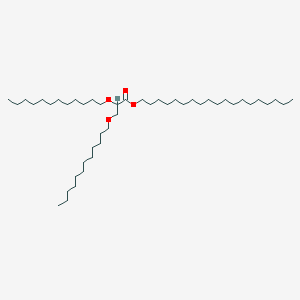
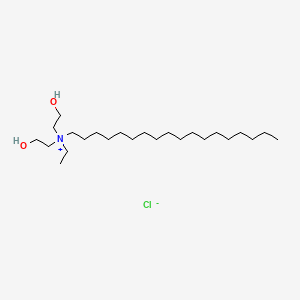
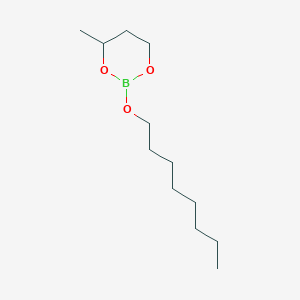
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
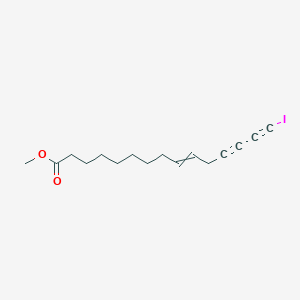
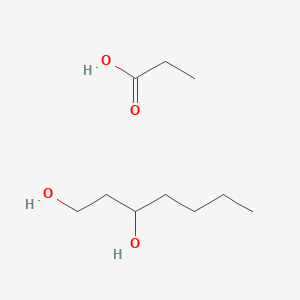
![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
